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Compound of Interest

Compound Name: Methylamino-PEG3-azide

Cat. No.: B608985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methylamino-
PEG3-azide, a valuable heterobifunctional linker commonly employed in the development of

Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1][2] The

synthesis of this reagent can be approached through two primary strategic routes, each

involving a series of well-established chemical transformations. This document outlines the

methodologies for both pathways, providing detailed experimental protocols, tabulated data,

and visualizations to aid in the successful synthesis and characterization of the target

molecule.

Introduction
Methylamino-PEG3-azide is a versatile chemical tool featuring a methylamino group at one

terminus and an azide moiety at the other, connected by a flexible and hydrophilic triethylene

glycol (PEG3) spacer.[3][4] The methylamino group offers a reactive handle for conjugation to

carboxylic acids, while the azide group is readily utilized in "click chemistry" reactions, such as

the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne

cycloaddition (SPAAC), to link with alkyne-containing molecules.[1] These characteristics make

it an ideal component for constructing complex molecular architectures, particularly in the field

of targeted protein degradation where it can link a target-binding ligand to an E3 ligase-

recruiting moiety.
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Physicochemical Properties
A summary of the key physicochemical properties of Methylamino-PEG3-azide is presented in

Table 1.

Property Value Reference(s)

Molecular Formula C₉H₂₀N₄O₃ [2][5][6]

Molecular Weight 232.28 g/mol [2][5]

CAS Number 1355197-57-7 [3][4][7]

Appearance
Not specified, likely a liquid or

oil

Solubility
Soluble in water, DMSO, DCM,

DMF
[4]

Table 1: Physicochemical Properties of Methylamino-PEG3-azide

Synthetic Pathways
Two principal retrosynthetic pathways are considered for the synthesis of Methylamino-PEG3-
azide. The choice of route may depend on the availability of starting materials and the specific

requirements of the laboratory.

Diagram 1: Retrosynthetic Analysis of Methylamino-PEG3-azide
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Caption: Retrosynthetic routes for Methylamino-PEG3-azide.

Route A: Synthesis via Methylation of a Primary
Amine Intermediate
This pathway involves the initial synthesis of the primary amine, 11-azido-3,6,9-trioxaundecan-

1-amine, followed by a methylation step to yield the final product.

Diagram 2: Synthetic Pathway - Route A
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Caption: Synthesis of Methylamino-PEG3-azide via Route A.

Experimental Protocols for Route A
Step A1: Synthesis of 11-azido-3,6,9-trioxaundecan-1-amine

This procedure is adapted from the synthesis of similar amino-PEG compounds.[8][9]

Materials:

2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione (Phthalimido-PEG3-azide)

Hydrazine monohydrate

Ethanol

Procedure:

Dissolve Phthalimido-PEG3-azide (1 equivalent) in ethanol in a round-bottom flask

equipped with a reflux condenser.

Add hydrazine monohydrate (typically 4-5 equivalents) to the solution.

Heat the reaction mixture to 85 °C and stir for 4 hours.[8]
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Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide

should form.

Filter the mixture to remove the precipitate and wash the solid with ethanol.

Concentrate the filtrate under reduced pressure to remove the solvent.

The crude product can be purified by distillation or column chromatography to yield 11-

azido-3,6,9-trioxaundecan-1-amine.

Step A2: Reductive Amination to Yield Methylamino-PEG3-azide

This is a general procedure for the reductive amination of a primary amine.

Materials:

11-azido-3,6,9-trioxaundecan-1-amine

Formaldehyde (aqueous solution, e.g., 37%)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent

Dichloromethane (DCM) or other suitable solvent

Acetic acid (optional, as a catalyst)

Procedure:

Dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1 equivalent) in DCM.

Add aqueous formaldehyde (1-1.2 equivalents).

If desired, add a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium

ion.

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction

mixture.
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Stir the reaction at room temperature overnight.

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to obtain Methylamino-PEG3-azide.

Route B: Synthesis via Azidation of a Boc-Protected
Amino Alcohol
This alternative pathway begins with a commercially available or synthesized Boc-protected

amino-PEG alcohol, which is then methylated, converted to an azide, and finally deprotected.

Diagram 3: Synthetic Pathway - Route B
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Caption: Synthesis of Methylamino-PEG3-azide via Route B.

Experimental Protocols for Route B
Step B1: N-Methylation of Boc-amino-PEG3-OH

Materials:

tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-OH)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Methyl iodide (CH₃I)
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Anhydrous tetrahydrofuran (THF)

Procedure:

To a solution of Boc-amino-PEG3-OH (1 equivalent) in anhydrous THF under an inert

atmosphere (e.g., argon), add NaH (2.2 equivalents) portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.

Cool the mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Carefully quench the reaction by the slow addition of water.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-OH.

Step B2: Tosylation of Boc-methylamino-PEG3-OH

Materials:

Boc-methylamino-PEG3-OH

p-Toluenesulfonyl chloride (TsCl)

Pyridine or triethylamine

Anhydrous dichloromethane (DCM)

Procedure:

Dissolve Boc-methylamino-PEG3-OH (1 equivalent) in anhydrous DCM and cool to 0 °C.

Add pyridine (1.5 equivalents) followed by TsCl (1.2 equivalents).
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Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for

an additional 2 hours or until completion as monitored by TLC.

Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain Boc-methylamino-PEG3-tosylate.

Step B3: Azidation of Boc-methylamino-PEG3-tosylate

Materials:

Boc-methylamino-PEG3-tosylate

Sodium azide (NaN₃)

Anhydrous dimethylformamide (DMF)

Procedure:

Dissolve Boc-methylamino-PEG3-tosylate (1 equivalent) in anhydrous DMF.

Add sodium azide (1.5-3 equivalents).

Heat the reaction mixture to 60-80 °C and stir overnight.

Cool the reaction to room temperature and pour it into water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-
azide.
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Step B4: Boc Deprotection

Materials:

Boc-methylamino-PEG3-azide

Trifluoroacetic acid (TFA)

Anhydrous dichloromethane (DCM)

Procedure:

Dissolve Boc-methylamino-PEG3-azide in DCM.

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent and excess TFA under reduced pressure.

To ensure complete removal of TFA, co-evaporate with toluene.

The resulting Methylamino-PEG3-azide (as a TFA salt) can be used directly or

neutralized by dissolving in DCM and washing with a saturated sodium bicarbonate

solution. The organic layer is then dried and concentrated to yield the free amine.

Characterization Data
While a comprehensive set of characterization data from a single source is not publicly

available, the expected spectral data can be inferred. Researchers should confirm the identity

and purity of the synthesized Methylamino-PEG3-azide using standard analytical techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl

group of the methylamino moiety, the methylene groups of the PEG linker, and the

methylene groups adjacent to the amine and azide functionalities.

¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the

different carbon environments within the molecule.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the calculated molecular weight of Methylamino-PEG3-azide (232.28

g/mol ).

Conclusion
The synthesis of Methylamino-PEG3-azide can be successfully achieved through either of the

two detailed synthetic pathways. Route A offers a more direct approach if the primary amine

precursor is readily available, while Route B provides a modular strategy starting from a Boc-

protected amino alcohol. Careful execution of the described experimental protocols and

thorough characterization of the final product are essential for its successful application in the

development of novel bioconjugates and targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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